Cas no 2349988-02-7 (ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate)

ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate 化学的及び物理的性質
名前と識別子
-
- EN300-37101626
- 2349988-02-7
- ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate
-
- インチ: 1S/C15H25NO2/c1-2-18-14(17)13(16)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-13H,2-9,16H2,1H3/t10?,11?,12?,13-,15?/m0/s1
- InChIKey: IHOWUBQBFZEUIK-MFORYBBRSA-N
- ほほえんだ: O(CC)C([C@H](CC12CC3CC(CC(C3)C1)C2)N)=O
計算された属性
- せいみつぶんしりょう: 251.188529040g/mol
- どういたいしつりょう: 251.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37101626-0.1g |
ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |
2349988-02-7 | 95.0% | 0.1g |
$993.0 | 2025-03-18 | |
Enamine | EN300-37101626-0.25g |
ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |
2349988-02-7 | 95.0% | 0.25g |
$1038.0 | 2025-03-18 | |
Enamine | EN300-37101626-5.0g |
ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |
2349988-02-7 | 95.0% | 5.0g |
$3273.0 | 2025-03-18 | |
Enamine | EN300-37101626-10.0g |
ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |
2349988-02-7 | 95.0% | 10.0g |
$4852.0 | 2025-03-18 | |
Enamine | EN300-37101626-0.5g |
ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |
2349988-02-7 | 95.0% | 0.5g |
$1084.0 | 2025-03-18 | |
Enamine | EN300-37101626-1.0g |
ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |
2349988-02-7 | 95.0% | 1.0g |
$1129.0 | 2025-03-18 | |
Enamine | EN300-37101626-0.05g |
ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |
2349988-02-7 | 95.0% | 0.05g |
$948.0 | 2025-03-18 | |
Enamine | EN300-37101626-2.5g |
ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate |
2349988-02-7 | 95.0% | 2.5g |
$2211.0 | 2025-03-18 |
ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate 関連文献
-
2. Book reviews
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoateに関する追加情報
Introduction to Ethyl (2S)-3-(Adamantan-1-yl)-2-Aminopropanoate (CAS No. 2349988-02-7)
Ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate, identified by its Chemical Abstracts Service number CAS No. 2349988-02-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various research applications.
The molecular structure of ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate features a chiral center at the 2-position of the propanoate backbone, which contributes to its stereospecific behavior. This stereochemistry is crucial in pharmaceutical applications, as it can significantly influence the biological activity and pharmacokinetic properties of the compound. The presence of an adamantan-1-yl group further enhances the molecular rigidity and stability, which can be advantageous in drug design and development.
In recent years, there has been growing interest in the use of adamantane derivatives in medicinal chemistry due to their ability to improve drug solubility, metabolic stability, and binding affinity. Ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate is no exception and has been explored in several preclinical studies for its potential therapeutic applications. Its unique structural features make it a promising scaffold for developing novel bioactive molecules.
One of the most compelling aspects of ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate is its role as a building block in the synthesis of more complex pharmacophores. Researchers have utilized this compound to create derivatives with enhanced biological activity, including those targeting neurological disorders, inflammatory conditions, and infectious diseases. The rigid adamantane core provides a stable platform for further functionalization, allowing chemists to tailor the properties of the final product to meet specific therapeutic needs.
Recent studies have also highlighted the potential of ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate in drug delivery systems. Its ability to form stable complexes with other molecules makes it an excellent candidate for encapsulating therapeutic agents, thereby improving their bioavailability and reducing side effects. Additionally, the compound's chiral nature allows for the development of enantiomerically pure drugs, which can lead to more predictable and effective therapeutic outcomes.
The synthesis of ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, are often employed to ensure high yields and enantiomeric purity. These synthetic strategies not only highlight the compound's complexity but also demonstrate the advancements in synthetic organic chemistry that have enabled its production on a scalable basis.
From a biochemical perspective, ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate has been investigated for its interactions with various biological targets. Its adamantan moiety can interact with hydrophobic pockets in proteins, potentially modulating enzyme activity or receptor binding. This interaction profile makes it a valuable tool for studying protein-ligand interactions and designing inhibitors or agonists for therapeutic purposes.
The pharmacological potential of ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate has been further explored in preclinical models. Initial studies have shown promising results in terms of anti-inflammatory and analgesic effects, suggesting its utility in treating chronic pain conditions. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for treating central nervous system disorders. These findings underscore the compound's versatility and highlight its importance as a lead molecule in drug discovery efforts.
As research continues to evolve, ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate is expected to play an increasingly significant role in pharmaceutical development. The combination of its unique structural features and demonstrated biological activity positions it as a key component in the quest for novel therapeutics. Furthermore, ongoing studies aim to optimize its synthesis and explore new applications, ensuring that this compound remains at the forefront of medicinal chemistry innovation.
2349988-02-7 (ethyl (2S)-3-(adamantan-1-yl)-2-aminopropanoate) 関連製品
- 1823809-82-0(2-(2-Bromo-5-chlorophenyl)butanoic acid)
- 90356-10-8(N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide)
- 2138041-99-1(4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline)
- 1261772-47-7(2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester)
- 1514195-44-8(2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-ol)
- 2155852-59-6(Pyrimidine, 2-(3-azetidinyl)-4-(trifluoromethyl)-)
- 2229457-59-2(1-{6-methylimidazo2,1-b1,3thiazol-5-yl}cyclobutane-1-carbonitrile)
- 904433-47-2(7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)
- 253684-24-1(1-(2,2-Dibromovinyl)-2-nitrobenzene)
- 1024280-80-5(2-({4-(2-Methyl-8-quinolinyl)oxyanilino}methylene)malononitrile)




